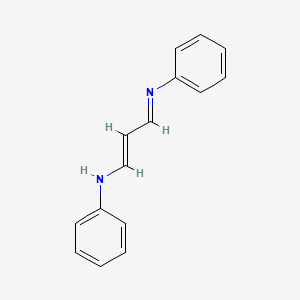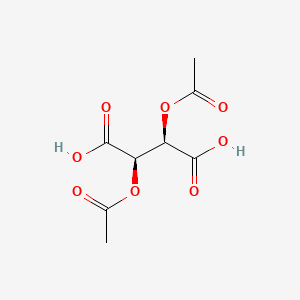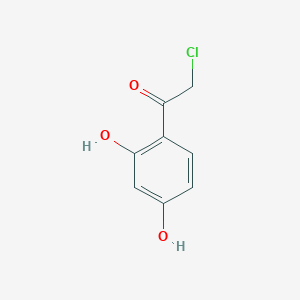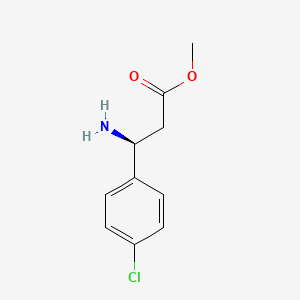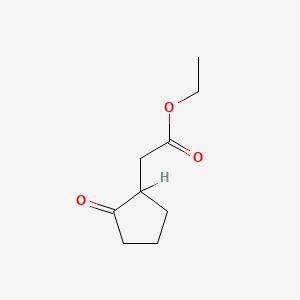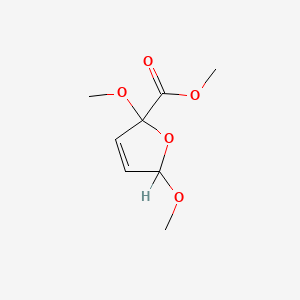
2-Piperidinoethyl isothiocyanate
Overview
Description
2-Piperidinoethyl isothiocyanate: is an organic compound with the molecular formula C8H14N2S . It is a derivative of piperidine, a six-membered heterocyclic amine, and contains an isothiocyanate functional group. This compound is known for its reactivity and is used in various chemical syntheses and applications.
Mechanism of Action
Target of Action
It is used as a reactant for the synthesis of various compounds, including urea and thiourea derivatives, which are used as antimalarial chemotherapeutics .
Mode of Action
It is known to be used in the synthesis of a bifunctional thiourea-based organocatalyst . This suggests that it may interact with its targets through the formation of thiourea derivatives.
Biochemical Pathways
, isothiocyanates (ITCs), a class of compounds to which 2-Piperidinoethyl isothiocyanate belongs, are known to modulate a large number of cancer-related targets or pathways. These include inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-κB) .
Action Environment
It is known that the compound should be stored at a temperature of 2-8°c , suggesting that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
2-Piperidinoethyl isothiocyanate plays a significant role in biochemical reactions, particularly in the synthesis of urea and thiourea derivatives, which are known for their antimalarial chemotherapeutic properties . It interacts with various enzymes and proteins, including neuropeptides and N-substituted imidazoles, and is involved in the synthesis of thio-containing compounds . The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity.
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous compounds . Additionally, it has been observed to induce apoptosis and cell cycle arrest in certain cell types, highlighting its potential as a chemopreventive agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with cysteine residues on proteins, leading to enzyme inhibition or activation . This compound is also known to induce the expression of phase II detoxification enzymes via the activation of the Nrf2 pathway . Furthermore, it can inhibit the NF-κB pathway, which is involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under specific conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged enzyme inhibition and modulation of gene expression . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to exert chemopreventive effects, particularly in models of gastric cancer . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and ensuring the safe use of this compound in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily through the mercapturic acid pathway, which involves conjugation with glutathione followed by enzymatic degradation and N-acetylation . This pathway is crucial for the detoxification and elimination of the compound from the body. Additionally, it can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate different tissues and cellular compartments .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in metabolic processes . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Piperidinoethyl isothiocyanate can be synthesized through the reaction of piperidine with ethylene isothiocyanate. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the nucleophilic attack of the piperidine nitrogen on the isothiocyanate carbon.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as distillation or recrystallization to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: 2-Piperidinoethyl isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines or alcohols, forming thiourea or thiocarbamate derivatives.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines or thiols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products:
Thiourea Derivatives: Formed by the reaction with primary or secondary amines.
Thiocarbamate Derivatives: Formed by the reaction with alcohols.
Scientific Research Applications
2-Piperidinoethyl isothiocyanate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including thiourea and thiocarbamate derivatives.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
- 2-(4-Morpholino)ethyl isothiocyanate
- 3-(Diethylamino)propyl isothiocyanate
- 2-Methoxyethyl isothiocyanate
- Phenyl isothiocyanate
Uniqueness: 2-Piperidinoethyl isothiocyanate is unique due to its piperidine ring, which imparts specific chemical properties and reactivity. Compared to other isothiocyanates, it offers distinct advantages in terms of its ability to form stable thiourea and thiocarbamate derivatives, making it valuable in various synthetic applications.
Properties
IUPAC Name |
1-(2-isothiocyanatoethyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c11-8-9-4-7-10-5-2-1-3-6-10/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMTVCPOROYMLTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375170 | |
| Record name | 2-Piperidinoethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32813-24-4 | |
| Record name | 2-Piperidinoethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10375170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Piperidinoethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








